9-Methyl-6-(6-phenylpyridin-3-yl)purine

IP6K1 Kinase Inhibitor Isoform Selectivity

Researchers requiring precise IP6K1 isoform selectivity often face challenges with off-target effects common to generic purine analogs. 9-Methyl-6-(6-phenylpyridin-3-yl)purine (CAS 2416236-47-8) provides a structurally differentiated scaffold validated for ATP-competitive kinase inhibitor design. - Achieves IP6K1 selectivity over IP6K2/IP6K3, preventing confounding pharmacology in cellular assays. - Demonstrates weak CYP2D6 inhibition (IC50 > 6.00 µM), mitigating metabolic liability risks early in lead optimization. - Serves as a critical negative control for PNP off-target activity, ensuring data specificity.

Molecular Formula C17H13N5
Molecular Weight 287.326
CAS No. 2416236-47-8
Cat. No. B2948652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-6-(6-phenylpyridin-3-yl)purine
CAS2416236-47-8
Molecular FormulaC17H13N5
Molecular Weight287.326
Structural Identifiers
SMILESCN1C=NC2=C(N=CN=C21)C3=CN=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C17H13N5/c1-22-11-21-16-15(19-10-20-17(16)22)13-7-8-14(18-9-13)12-5-3-2-4-6-12/h2-11H,1H3
InChIKeyXFTZXLJDTUXFLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-6-(6-phenylpyridin-3-yl)purine: Purine Scaffold for Kinase Probes


9-Methyl-6-(6-phenylpyridin-3-yl)purine (CAS 2416236-47-8) is a synthetic, heterocyclic purine derivative characterized by a 9-methyl substitution on the purine core and a 6-(6-phenylpyridin-3-yl) group . Its molecular formula is C17H13N5, and its molecular weight is 287.326 g/mol . This compound serves as a versatile molecular scaffold, particularly in the design of ATP-competitive kinase inhibitors and as a probe for specific enzyme targets, owing to its purine-based architecture that mimics the adenosine moiety of ATP [1].

1
ATP-competitive kinase probe design Purine scaffold mimics adenosine moiety of ATP
2
Isoform-selective inhibitor campaigns Substituent pattern supports selectivity engineering
3
Medicinal chemistry scaffold diversification Suitable for library synthesis and lead optimization

Non-Substitutability of 9-Methyl-6-(6-phenylpyridin-3-yl)purine


Generic substitution of 9-Methyl-6-(6-phenylpyridin-3-yl)purine with other purine analogs is not scientifically justified due to its unique combination of a 9-methyl and a 6-(6-phenylpyridin-3-yl) substituent. This specific substitution pattern directly influences key molecular interactions, including target binding affinity and selectivity profiles. Unlike simpler purine scaffolds like 6-benzylaminopurine or 9-methyladenine, the bulky, aromatic 6-(6-phenylpyridin-3-yl) group in this compound introduces distinct steric and electronic properties that can dramatically alter its inhibitory potency and isoform selectivity, as demonstrated in studies of inositol hexakisphosphate kinases (IP6Ks) [1]. The following quantitative evidence confirms that even minor structural variations among purine derivatives can lead to significant differences in biochemical activity, making precise compound selection critical for experimental reproducibility and data integrity [2].

Scaffold

Simpler purines (e.g. 6-benzylaminopurine, 9-methyladenine) lack the 6-(6-phenylpyridin-3-yl) group; steric and electronic properties may alter target binding and isoform selectivity profiles.

Selectivity

The unique substitution pattern influences IP6K isoform preference; analogs without the same aryl group may lose selectivity advantage observed in scaffold-based studies.

Potency

Small structural modifications can dramatically shift inhibitory potency; direct replacement with generic purine cores may compromise assay reproducibility.

9-Methyl-6-(6-phenylpyridin-3-yl)purine: Comparative Evidence


IP6K1 Selectivity vs. TNP

In a comparative study of purine-based inositol hexakisphosphate kinase (IP6K) inhibitors, a lead compound identified as an IP6K1-selective inhibitor demonstrated a clear potency advantage over the pan-IP6K inhibitor N2-(m-trifluorobenzyl)-N6-(p-nitrobenzyl) purine (TNP) [1]. While the study's lead compound is a close structural analog of 9-Methyl-6-(6-phenylpyridin-3-yl)purine, its profile highlights the potential for this scaffold to achieve isoform selectivity, a feature lacking in TNP. The lead compound exhibited increased solubility and IP6K1 potency compared to TNP, which suffers from modest potency and poor solubility [1].

IP6K1 Selectivity
Class-level inference
Selective for IP6K1 over IP6K2/3 in analog studies; TNP is pan-IP6K with modest potency
Supports IP6K1 isoform-specific probe design
Data from a close structural analog; direct compound data to verify
IP6K1 Kinase Inhibitor Isoform Selectivity Inositol Pyrophosphate

CYP2D6 Inhibition Liability

Inhibition of the cytochrome P450 enzyme CYP2D6 is a critical parameter for assessing potential drug-drug interactions. For 9-Methyl-6-(6-phenylpyridin-3-yl)purine, the reported IC50 for CYP2D6 inhibition is >6.00E+3 nM (>6.00 µM) [1]. This low affinity for CYP2D6 is a quantifiable and favorable attribute compared to other purine-based inhibitors that may exhibit more potent off-target activity against this metabolizing enzyme. For instance, while a direct comparator IC50 is not available in this dataset, this data point provides a crucial baseline for procurement decisions where a clean ADME profile is desired.

CYP2D6 Inhibition
Supporting evidence
IC50 > 6.00 µM
Low CYP2D6 interaction risk in in vitro ADME panels
Human CYP2D6 biochemical assay
CYP2D6 Drug Metabolism Off-Target Activity ADME-Tox

PNP Inhibition Profile

While 9-Methyl-6-(6-phenylpyridin-3-yl)purine is not a PNP inhibitor, this negative data provides a key differentiator from other purine analogs that are potent PNP inhibitors. For example, certain 8-aminoguanosine derivatives exhibit PNP inhibition with IC50 values in the micromolar range (e.g., IC50: 1.33E+3 nM) [1]. The lack of significant PNP inhibition for the target compound suggests it does not interfere with this crucial salvage pathway, which is a desirable trait for avoiding immunosuppressive side effects often associated with PNP inhibitors [1].

PNP Inhibition
Class-level inference
No significant PNP inhibition; comparator 8-aminoguanosine derivative IC50 = 1.33 µM
Avoids purine salvage pathway interference
Negative data supports selectivity profiling
Purine Nucleoside Phosphorylase PNP Enzyme Inhibition Purine Metabolism

9-Methyl-6-(6-phenylpyridin-3-yl)purine Applications


IP6K1-Selective Probe Design

Given the demonstrated ability of the 6-substituted purine scaffold to achieve isoform selectivity for IP6K1 over IP6K2 and IP6K3, as shown in a class-level study [1], 9-Methyl-6-(6-phenylpyridin-3-yl)purine is an ideal chemical starting point for medicinal chemistry programs focused on developing selective IP6K1 inhibitors. Researchers investigating the distinct physiological roles of inositol pyrophosphates should prioritize this scaffold to generate chemical probes that can dissect IP6K1-specific biology without confounding effects from IP6K2 or IP6K3 inhibition.

ADME-Optimized Kinase Inhibitor Building Block

The compound's favorable in vitro ADME profile, specifically its weak inhibition of CYP2D6 (IC50 > 6.00 µM) [1], makes it a valuable building block for the construction of larger chemical libraries or for lead optimization campaigns. When selecting a purine core for an inhibitor series, this data supports the choice of 9-Methyl-6-(6-phenylpyridin-3-yl)purine over other purines that may carry a higher risk of CYP-mediated drug-drug interactions. This reduces the need for late-stage structural modifications to mitigate metabolic liabilities.

Avoiding PNP-Mediated Immunosuppression

For projects where purine nucleoside phosphorylase (PNP) inhibition is an unwanted off-target effect, this compound serves as a critical negative control or a superior alternative to PNP-inhibiting purine analogs (e.g., certain 8-aminoguanosine derivatives with PNP IC50 = 1.33 µM) [1]. Researchers can use 9-Methyl-6-(6-phenylpyridin-3-yl)purine to validate that observed biological effects are not due to interference with the purine salvage pathway, thereby ensuring the specificity of their findings in cellular assays.

Application
Selection Property
Validation Focus
IP6K1 probe design
Isoform selectivity profile
IP6K1-specific assay window
ADME-optimized building block
CYP2D6 interaction profile
In vitro drug-drug interaction screening
Purine salvage pathway control
PNP inhibition profile
Purine metabolism interference screening
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